molecular formula C25H23N3O3S B11092270 (2E)-3-benzyl-2-[(4-methoxyphenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide

(2E)-3-benzyl-2-[(4-methoxyphenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide

Cat. No.: B11092270
M. Wt: 445.5 g/mol
InChI Key: AUQLFDJUAJZFGP-UHFFFAOYSA-N
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Description

(2E)-3-benzyl-2-[(4-methoxyphenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide is a complex organic compound with a unique structure that includes a thiazinane ring, benzyl, methoxyphenyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-benzyl-2-[(4-methoxyphenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazinane ring, followed by the introduction of the benzyl, methoxyphenyl, and phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(2E)-3-benzyl-2-[(4-methoxyphenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity, making it a candidate for drug development and other biological studies.

    Medicine: The compound could be explored for its therapeutic potential in treating various diseases.

    Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which (2E)-3-benzyl-2-[(4-methoxyphenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2E)-3-benzyl-2-[(4-methoxyphenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and the presence of the thiazinane ring. This unique structure may confer specific properties and activities that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C25H23N3O3S

Molecular Weight

445.5 g/mol

IUPAC Name

3-benzyl-2-(4-methoxyphenyl)imino-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C25H23N3O3S/c1-31-21-14-12-20(13-15-21)27-25-28(17-18-8-4-2-5-9-18)23(29)16-22(32-25)24(30)26-19-10-6-3-7-11-19/h2-15,22H,16-17H2,1H3,(H,26,30)

InChI Key

AUQLFDJUAJZFGP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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